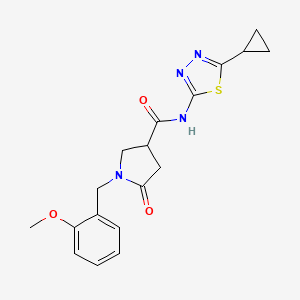![molecular formula C20H20FN3O5 B11009023 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009023.png)
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a fluorophenyl group, and a nitrophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through an electrophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the fluorophenyl and nitrophenyl groups under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its unique structural features.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Lacks the nitro group, which may result in different biological activities.
1-[2-(4-chlorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.
1-[2-(4-fluorophenyl)ethyl]-N-(2-hydroxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Has a hydroxyl group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its fluorophenyl, nitrophenyl, and pyrrolidine moieties. This unique structure may confer specific reactivity and biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C20H20FN3O5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-29-18-11-16(24(27)28)6-7-17(18)22-20(26)14-10-19(25)23(12-14)9-8-13-2-4-15(21)5-3-13/h2-7,11,14H,8-10,12H2,1H3,(H,22,26) |
InChI Key |
ULOQKVAEWGDGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008940.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide](/img/structure/B11008950.png)

![N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11008958.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11008961.png)
![2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11008968.png)
![(2S)-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11008970.png)
![N-[2-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-yl)acetyl]-L-valine](/img/structure/B11008975.png)

![1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008995.png)
![Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11009004.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B11009006.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11009029.png)
![4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11009035.png)
